Palladium;2-phenylaniline;tricyclohexylphosphane;chloride
CAS No.:
Cat. No.: VC16562434
Molecular Formula: C30H44ClNPPd-
Molecular Weight: 591.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H44ClNPPd- |
|---|---|
| Molecular Weight | 591.5 g/mol |
| IUPAC Name | palladium;2-phenylaniline;tricyclohexylphosphane;chloride |
| Standard InChI | InChI=1S/C18H33P.C12H11N.ClH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h16-18H,1-15H2;1-9H,13H2;1H;/p-1 |
| Standard InChI Key | WBTWEZSUMQNZEV-UHFFFAOYSA-M |
| Canonical SMILES | C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C2=CC=CC=C2N.[Cl-].[Pd] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
Palladium;2-phenylaniline;tricyclohexylphosphane;chloride is defined by the molecular formula C₃₀H₄₄ClNPPd⁻, with a molecular weight of 591.5 g/mol. The compound comprises:
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A palladium(II) ion as the central metal atom.
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A tricyclohexylphosphane (PCy3) ligand, which donates electron density through its phosphorus atom.
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A 2-phenylaniline ligand, featuring an aromatic amine group.
The combination of these ligands creates a sterically hindered environment around the palladium center, which is critical for stabilizing reactive intermediates during catalytic cycles .
Structural Analysis and Conformational Properties
The compound’s 2D structure reveals a tetracoordinated palladium center, with PCy3, 2-phenylaniline, and chloride occupying distinct coordination sites. The tricyclohexylphosphane ligand’s bulky cyclohexyl groups impose significant steric constraints, reducing aggregation tendencies and enhancing solubility in nonpolar solvents . Meanwhile, the 2-phenylaniline ligand contributes π-electron density, facilitating electron transfer processes during catalysis .
Attempts to generate a 3D conformational model have been hindered by computational limitations, as the presence of unsupported elements (e.g., palladium-phosphorus bonds) complicates force field calculations .
Table 1: Key Physical and Chemical Properties
Synthesis and Preparation
Synthetic Routes
The synthesis of palladium;2-phenylaniline;tricyclohexylphosphane;chloride typically involves ligand substitution reactions starting from palladium precursors. A common method employs palladium dichloride (PdCl₂) reacted with tricyclohexylphosphane and 2-phenylaniline in the presence of a reducing agent :
This reaction proceeds under inert conditions in solvents like toluene or cyclopentyl methyl ether (CPME) . The use of carbon monoxide (CO) as a reductant facilitates the reduction of Pd(II) to Pd(0), which subsequently undergoes oxidative addition with the ligands .
Optimization Challenges
Key challenges in synthesis include:
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Ligand stoichiometry: Excess PCy3 (2–5 equivalents per Pd atom) is required to prevent palladium black formation .
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Solvent selection: Polar aprotic solvents (e.g., DMF) accelerate ligand hydrolysis, while nonpolar solvents improve yield .
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Temperature control: Reactions typically proceed at 120–130°C to overcome kinetic barriers .
Catalytic Applications
Cross-Coupling Reactions
Palladium;2-phenylaniline;tricyclohexylphosphane;chloride excels in C–N bond-forming reactions, such as the coupling of aryl phosphates with amines . For example, in the presence of Mor-DalPhos as a cocatalyst, it facilitates the synthesis of secondary amines with yields up to 99% :
The bulky PCy3 ligand prevents undesired β-hydride elimination, enabling the use of aliphatic amines without side reactions .
Hydrocarbonylation and Alkoxycarbonylation
The complex also mediates hydrocarbonylation of chlorinated aromatics, a transformation traditionally challenging due to the inertness of C–Cl bonds . For instance, chlorobenzene can be converted to benzaldehyde derivatives under CO atmosphere:
This reactivity stems from the ligand’s ability to stabilize Pd(0) intermediates, which are pivotal in oxidative addition steps .
Table 2: Catalytic Performance in Cross-Coupling Reactions
| Substrate Pair | Yield (%) | Conditions | Source |
|---|---|---|---|
| Triphenylphosphate + N-methylaniline | 95 | [Pd], K₂CO₃, CPME, 130°C | |
| 4-Chlorotoluene + CO | 82 | [Pd], H₂, toluene, 120°C |
Mechanistic Insights
Role of the Ligand Environment
The PCy3 ligand serves dual roles:
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Steric protection: Its cyclohexyl groups shield the palladium center, minimizing dimerization.
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Electronic modulation: The strong electron-donating capacity of PCy3 increases electron density at Pd, facilitating oxidative addition of aryl halides .
The 2-phenylaniline ligand participates in substrate precoordination, aligning reactants for efficient bond formation. This is evidenced by kinetic studies showing rate acceleration in the presence of aromatic amines .
Catalytic Cycle
The proposed cycle involves:
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Oxidative addition: Pd(0) inserts into the C–X bond (X = Cl, OPh).
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Transmetallation: Amine or CO coordinates to Pd(II).
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Reductive elimination: Formation of the desired bond (C–N, C–O) regenerates Pd(0) .
Comparative Advantages and Limitations
Advantages Over Traditional Catalysts
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Enhanced stability: The PCy3 ligand extends catalyst lifetime by preventing Pd aggregation .
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Broad substrate scope: Tolerates electron-deficient and sterically hindered substrates .
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Mild conditions: Operates at lower temperatures compared to Pd/PPh₃ systems .
Limitations
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Sensitivity to oxygen: Requires strict anaerobic conditions.
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Cost: High ligand loading (2–5 equivalents per Pd) increases expense .
Future Directions
Ligand Engineering
Designing hybrid ligands combining PCy3’s bulk with electron-withdrawing groups could further enhance activity. For example, fluorinated cyclohexyl groups may improve oxidative addition kinetics.
Industrial Scale-Up
The gram-scale synthesis of amines (e.g., 87% yield for N-methylaniline coupling) demonstrates feasibility . Future work should address solvent recovery and catalyst recycling to reduce costs.
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